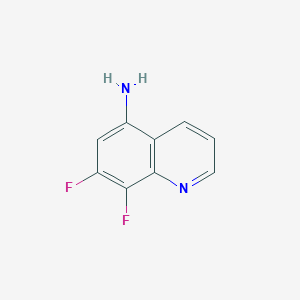

7,8-Difluoroquinolin-5-amine

Description

Overview of Aminoquinolines in Synthetic and Medicinal Chemistry

Aminoquinolines represent a vital class of compounds with a rich history in both synthetic and medicinal chemistry. The amino group, being a versatile functional handle, allows for a wide range of chemical transformations, making aminoquinolines valuable building blocks in organic synthesis. nih.govfrontiersin.org They can participate in various reactions, including nucleophilic aromatic substitutions and cross-coupling reactions, to generate more complex molecular architectures. frontiersin.org

From a medicinal chemistry perspective, the aminoquinoline scaffold is a "privileged structure," found in numerous biologically active compounds. nih.govfrontiersin.org The most well-known examples are the 4-aminoquinoline (B48711) antimalarial drugs, such as chloroquine (B1663885) and amodiaquine. wikipedia.org The amino group in these molecules is crucial for their mechanism of action. Beyond malaria, aminoquinoline derivatives have been explored for a multitude of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. nih.govfrontiersin.orgwikipedia.org Their ability to accumulate in acidic cellular compartments like lysosomes is a key feature exploited in the design of certain chemotherapeutic agents. nih.govfrontiersin.org

Unique Aspects of 7,8-Difluoroquinolin-5-amine Structure and Potential Reactivity

This compound possesses a unique substitution pattern that distinguishes it from more commonly studied quinoline (B57606) derivatives. The presence of two adjacent fluorine atoms at the 7- and 8-positions, coupled with an amino group at the 5-position, creates a distinct electronic and steric environment on the benzene (B151609) portion of the quinoline ring.

The strong electron-withdrawing nature of the two fluorine atoms is expected to significantly influence the reactivity of the aromatic ring. This difluoro substitution can make the quinoline system more susceptible to nucleophilic aromatic substitution reactions. researchgate.net The amino group at the 5-position, being an electron-donating group, can modulate this reactivity and direct incoming electrophiles. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms likely results in a complex and nuanced reactivity profile that is a subject of research interest.

While specific, extensively documented research findings on the reactivity of this compound are not widespread in publicly available literature, its structure suggests it is a valuable intermediate for the synthesis of more complex, highly functionalized quinoline derivatives. The amine can be readily derivatized, and the fluorine atoms could potentially be displaced under certain reaction conditions, offering a pathway to a diverse range of novel compounds for further investigation.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1242094-74-1 bldpharm.com |

| Molecular Formula | C9H6F2N2 |

| Molecular Weight | 180.16 g/mol |

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported across public sources and require experimental verification.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6F2N2 |

|---|---|

Molecular Weight |

180.15 g/mol |

IUPAC Name |

7,8-difluoroquinolin-5-amine |

InChI |

InChI=1S/C9H6F2N2/c10-6-4-7(12)5-2-1-3-13-9(5)8(6)11/h1-4H,12H2 |

InChI Key |

NTDAJUSFWUBAOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2N)F)F)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 7,8 Difluoroquinolin 5 Amine and Its Analogs

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 7,8-difluoroquinolin-5-amine core in a limited number of steps, often through cyclization or direct functionalization reactions.

Regioselective Annulation Reactions

Regioselective annulation reactions are a powerful tool for the construction of substituted quinolines. These reactions involve the formation of the quinoline (B57606) ring system from acyclic precursors in a controlled manner, ensuring the desired placement of substituents. The Friedländer annulation, for instance, utilizes o-aminoaromatic aldehydes or ketones and a compound containing a reactive methylene (B1212753) group to build the quinoline core. organic-chemistry.org By carefully selecting the starting materials and reaction conditions, it is possible to achieve high regioselectivity in the formation of the desired isomer. organic-chemistry.org For example, the use of specific amine catalysts can direct the cyclization to favor the formation of 2-substituted quinolines. organic-chemistry.org

Another important annulation method is the Skraup reaction, which typically involves the reaction of an aniline (B41778) with glycerol, an oxidizing agent, and sulfuric acid. scispace.comresearchgate.net This method has been adapted for the synthesis of various fluorinated quinolines. researchgate.net The Doebner-von Miller reaction is a related synthesis that also provides access to the quinoline ring system. scispace.com

| Reaction Name | Description | Key Features |

| Friedländer Annulation | Condensation of an o-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.org | High regioselectivity achievable with appropriate catalysts; versatile for synthesizing 2-substituted quinolines. organic-chemistry.org |

| Skraup Reaction | Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. scispace.comresearchgate.net | Classic method for quinoline synthesis; can be modified for fluorinated analogs. researchgate.net |

| Doebner-von Miller Reaction | A variation of the Skraup synthesis using α,β-unsaturated carbonyl compounds. scispace.com | Provides access to a variety of substituted quinolines. scispace.com |

Amination of Halogenated Quinoline Precursors

The direct introduction of an amino group onto a pre-formed difluoroquinoline ring is a common strategy. This is typically achieved through the amination of a halogenated quinoline precursor. For instance, the reaction of a chloro- or bromo-substituted difluoroquinoline with an aminating agent can yield the desired aminoquinoline. The position of the incoming amino group is directed by the position of the halogen on the quinoline ring.

Palladium-catalyzed Buchwald-Hartwig amination reactions have emerged as a powerful method for the synthesis of arylamino-substituted quinolinequinones, demonstrating excellent yields. researchgate.net This reaction involves the coupling of an aryl amine with a haloquinoline in the presence of a palladium catalyst and a suitable base. researchgate.net The choice of ligands for the palladium catalyst can significantly influence the efficiency and scope of the reaction.

Multi-Step Synthesis Approaches

Multi-step syntheses provide a more controlled and often more versatile route to complex quinoline derivatives like this compound. These approaches involve the sequential modification of a quinoline or a precursor molecule.

Transformation of Nitro-Quinoline Intermediates

A widely used multi-step approach involves the nitration of a difluoroquinoline followed by the reduction of the resulting nitro group to an amine. The nitration of difluoroquinolines can be achieved using standard nitrating agents such as a mixture of nitric acid and sulfuric acid. researchgate.net The position of nitration is influenced by the existing fluorine substituents on the benzene (B151609) ring. researchgate.net

Once the nitro-difluoroquinoline is obtained, the nitro group can be reduced to the corresponding amine using various reducing agents. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media, such as iron in hydrochloric acid. fordham.edu For example, 6-fluoro-8-nitroquinoline (B1295531) has been successfully reduced to 8-amino-6-fluoroquinoline. fordham.edu

| Starting Material | Reagents | Product | Reference |

| 6-Fluoro-8-nitroquinoline | Fe/HCl/EtOH | 8-Amino-6-fluoroquinoline | fordham.edu |

| 2,3-Difluoro-6-nitrophenol | SnCl₂·2H₂O, HCl, Methanol | 2-Amino-5,6-difluorophenol | urfu.ru |

Nucleophilic Substitution Reactions with Nitrogen-Centered Reagents

Nucleophilic aromatic substitution (SNAr) reactions provide another avenue for introducing an amino group onto a fluorinated quinoline ring. masterorganicchemistry.com In these reactions, a nucleophilic nitrogen source, such as ammonia (B1221849) or an amine, displaces a leaving group, typically a halogen, from the aromatic ring. libretexts.orgsavemyexams.com The reaction is facilitated by the presence of electron-withdrawing groups on the quinoline ring, such as the fluorine atoms themselves. researchgate.net

The reaction of polyfluorinated 2-chloroquinolines with ammonia has been studied as a route to aminoquinolines. researchgate.net The regioselectivity of the substitution can be influenced by the reaction conditions, such as the solvent and the nature of the aminating agent. researchgate.net For example, the interaction of some polyfluorinated 2-chloroquinolines with ammonia can lead to the substitution of a fluorine atom rather than the chlorine atom. researchgate.net

Reductive Amination Protocols

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.comorganic-chemistry.orgresearchgate.net This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com While not a direct route to this compound from a simple quinoline, it is a crucial method for synthesizing more complex analogs or for introducing aminoalkyl side chains.

A variety of reducing agents can be employed for the reduction of the imine intermediate, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com The choice of reducing agent can be critical for achieving high yields and selectivity. masterorganicchemistry.com

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Analogs

The biological activity of quinoline derivatives is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis and chiral resolution of enantiomeric analogs is a significant area of research. The synthesis of specific enantiomers allows for the investigation of differential interactions with biological targets, potentially leading to improved potency and reduced off-target effects.

A notable example involves the synthesis of chiral analogs of 5-amino-6,8-difluoroquinolines. Research has demonstrated the preparation of both enantiomers of a 7-(2-aminomethyl-1-azetidinyl)-5-amino-6,8-difluoroquinoline analog. researchgate.net This was achieved through the optical resolution of a key intermediate, 1-benzylazetidine-2-carboxamide, and subsequent chiral synthesis. researchgate.net Comparative studies revealed that the (R)-enantiomer of this quinoline derivative possessed the highest activity, underscoring the importance of stereochemical configuration for biological efficacy. researchgate.net

Several strategies are employed to obtain enantiomerically pure quinoline analogs:

Chiral Resolution: This classic approach involves the separation of a racemic mixture. A common method is dynamic kinetic resolution, which has been successfully applied to quinoline precursors. For instance, the resolution of 5,6,7,8-tetrahydroquinolin-8-ol (B83816) can be carried out using lipase (B570770) from Candida antarctica. mdpi.com This enzymatic method avoids the use of expensive chiral resolving agents and can overcome issues of low yield and insufficient optical purity associated with traditional resolution techniques. mdpi.com Another technique involves the use of a chiral auxiliary, such as L-(−)-menthol, to form diastereomeric esters from a racemic carboxylic acid intermediate, which can then be separated chromatographically. beilstein-journals.org

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly. One such method is the conjugate addition of chiral lithium amides to α,β-unsaturated esters, which can be highly stereoselective. beilstein-journals.org For example, the addition of N-benzyl-N-α-methylbenzylamine to a Michael acceptor can proceed with high diastereoselectivity (de > 99%). beilstein-journals.org Similarly, the addition of phosphinates to chiral imines represents a pathway to enantiomerically enriched α-amino-C-phosphinates, which are analogs of amino acids. nih.gov

The table below summarizes key findings in the stereoselective synthesis and resolution of quinoline analogs.

| Method | Key Reagent/Catalyst | Substrate/Intermediate | Key Outcome | Reference |

|---|---|---|---|---|

| Optical Resolution | Chiral synthesis from resolved intermediate | 1-Benzylazetidine-2-carboxamide | Preparation of (R)- and (S)-enantiomers of a 5-amino-6,8-difluoroquinoline analog. | researchgate.net |

| Dynamic Kinetic Resolution | Lipase from Candida antarctica | 5,6,7,8-Tetrahydroquinolin-8-ol | Efficient enzymatic resolution of a racemic quinoline precursor. | mdpi.com |

| Chiral Auxiliary Method | L-(−)-Menthol | Racemic carboxylic acids | Separation of enantiomers via diastereomeric ester formation. | beilstein-journals.org |

| Stereoselective Conjugate Addition | Chiral lithium amides (e.g., Lithium N-benzyl-N-α-methylbenzylamide) | α,β-Unsaturated esters | Highly diastereoselective formation of β-amino esters. | beilstein-journals.org |

Green Chemistry Approaches in Fluorinated Quinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated quinolines to create more sustainable and environmentally friendly processes. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry strategies in quinoline synthesis include:

Use of Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. A major green alternative is the use of water. Researchers have developed efficient syntheses of quinolones and their derivatives in water, often catalyzed by recyclable catalysts like p-toluene sulfonic acid or nano-Fe3O4@SiO2–SO3H. tandfonline.com For instance, a facile and efficient green synthesis of fluoroquinolones has been reported using a Keplerate-type giant-ball nanoporous isopolyoxomolybdate as a highly active and recyclable catalyst in refluxing water. scielo.org.mx Glycerol, a non-toxic, biodegradable, and recyclable byproduct of biodiesel production, has also been employed as both a green solvent and a reactant in modified Skraup syntheses of quinolines. researchgate.net

Development of Recyclable Catalysts: The use of heterogeneous or nanocatalysts that can be easily recovered and reused is a cornerstone of green synthesis. Nanocatalysts, such as iron oxide (Fe3O4) nanoparticles, have been used to catalyze three-component reactions in water to produce pyrimido[4,5-b]quinolones, with the catalyst being reusable for multiple cycles without significant loss of activity. nih.gov Similarly, zinc oxide supported on carbon nanotubes (ZnO/CNT) has proven to be an effective catalyst for Friedlander condensation under solvent-free conditions. nih.gov The use of phosphotungstic acid offers a more stable and less toxic alternative to traditional mineral acids. scispace.com

Energy-Efficient Methods: Microwave-assisted synthesis is a prominent energy-efficient technique. It can dramatically reduce reaction times from hours to minutes. tandfonline.com The Skraup reaction, for instance, has been adapted to run under microwave irradiation in water, providing a greener route to quinolines. tandfonline.com

Atom Economy and Safer Reagents: Designing reactions that are atom-economical—maximizing the incorporation of starting materials into the final product—is a key goal. An environmentally friendly decarboxylating cyclization procedure for synthesizing quinolin-4-ones uses readily available isatoic anhydrides and 1,3-dicarbonyl compounds in water, producing only carbon dioxide and water as by-products. mdpi.com Furthermore, replacing hazardous reagents is crucial for safety and environmental health. The use of diphenylphosphoryl azide (B81097) (DPPA) as a substitute for the highly toxic and explosive sodium azide in certain synthetic steps is an important improvement. scispace.com

The following table details various green chemistry approaches applied to quinoline synthesis.

| Green Approach | Catalyst/Reagent | Solvent/Condition | Advantages | Reference |

|---|---|---|---|---|

| Recyclable Nanocatalyst | Isopolyoxomolybdate, {Mo132} | Refluxing Water | High catalytic activity, high yields, short reaction time, catalyst is recyclable. | scielo.org.mx |

| Decarboxylating Cyclization | Base-catalyzed | Water | Environmentally friendly, by-products are only CO2 and water, no toxic metals. | mdpi.com |

| Magnetic Nanocatalyst | Fe3O4 NPs-cell | Water | Catalyst can be retrieved and reused five times without losing activity. | nih.gov |

| Solvent-Free Synthesis | ZnO/CNT | Solvent-free | Eliminates solvent waste, good to moderate yields. | nih.gov |

| Microwave-Assisted Synthesis | H2SO4 | Glycerol/Water | Reduced reaction times (15-20 min), uses a green and affordable solvent. | tandfonline.comresearchgate.net |

| Safer Reagent Substitution | Diphenylphosphoryl azide (DPPA) | Organic Solvent | Avoids the use of acutely toxic and explosive sodium azide. | scispace.com |

Reaction Pathways and Mechanistic Insights of 7,8 Difluoroquinolin 5 Amine

Reactivity of the Amino Functionality

The primary amino group at the C5 position is a key site for a variety of organic transformations, including acylation, alkylation, condensation, and diazotization reactions.

The amino group of 7,8-Difluoroquinolin-5-amine readily undergoes acylation with various acylating agents to form the corresponding amide derivatives. This reaction is a common strategy to protect the amino group or to introduce new functional moieties into the molecule.

Table 1: Representative Acylation Reaction

| Reactant | Acylating Agent | Product |

| This compound | Acetyl chloride | N-(7,8-Difluoroquinolin-5-yl)acetamide |

| This compound | Benzoyl chloride | N-(7,8-Difluoroquinolin-5-yl)benzamide |

This table is illustrative and shows expected products from standard acylation reactions.

Similar to acylation, alkylation of the 5-amino group of analogous difluoroquinolone structures has been shown to significantly decrease their biological activity. This suggests that the introduction of alkyl groups on the amino nitrogen can sterically hinder interactions with biological targets or alter the electronic properties of the molecule.

Arylation of the amino group, for instance through Buchwald-Hartwig amination, represents a potential pathway for the synthesis of more complex derivatives. This palladium-catalyzed cross-coupling reaction would involve the reaction of this compound with an aryl halide.

Table 2: Potential Alkylation and Arylation Reactions

| Reaction Type | Reactants | Product |

| Alkylation | This compound + Methyl iodide | N-Methyl-7,8-difluoroquinolin-5-amine |

| Arylation | This compound + Bromobenzene | N-Phenyl-7,8-difluoroquinolin-5-amine |

This table presents hypothetical products for illustrative purposes.

The primary amino group of this compound can react with aldehydes and ketones in the presence of an acid catalyst to form imines, also known as Schiff bases. This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The pH of the reaction medium is crucial; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic as to protonate the amine nucleophile, rendering it unreactive. researchgate.net

The formation of Schiff bases can be a versatile method for creating new C-N bonds and introducing a wide range of substituents onto the quinoline (B57606) scaffold. nih.govbepls.com

Table 3: General Condensation Reaction

| Reactant 1 | Reactant 2 (Carbonyl) | Product (Schiff Base) |

| This compound | Benzaldehyde | (E)-N-(7,8-Difluoroquinolin-5-yl)-1-phenylmethanimine |

| This compound | Acetone | N-(7,8-Difluoroquinolin-5-yl)propan-2-imine |

This table illustrates the expected products from condensation reactions.

The primary aromatic amino group of this compound can be converted into a diazonium salt through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. This process, known as diazotization, transforms the amino group into an excellent leaving group (N₂). masterorganicchemistry.com

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, allowing for the introduction of a wide range of functional groups onto the quinoline ring. A prominent example is the Sandmeyer reaction, where the diazonium salt is treated with copper(I) salts (CuX, where X = Cl, Br, CN) to yield the corresponding halo- or cyano-substituted quinoline. wikipedia.orgnih.govorganic-chemistry.org This provides a powerful method for substitutions that are not easily achievable through other means. organic-chemistry.org

Table 4: Potential Diazotization and Sandmeyer Reactions

| Starting Material | Reaction | Reagents | Product |

| This compound | Diazotization | NaNO₂, HCl | 7,8-Difluoroquinoline-5-diazonium chloride |

| 7,8-Difluoroquinoline-5-diazonium chloride | Sandmeyer (Chlorination) | CuCl | 5-Chloro-7,8-difluoroquinoline |

| 7,8-Difluoroquinoline-5-diazonium chloride | Sandmeyer (Bromination) | CuBr | 5-Bromo-7,8-difluoroquinoline |

| 7,8-Difluoroquinoline-5-diazonium chloride | Sandmeyer (Cyanation) | CuCN | 7,8-Difluoroquinoline-5-carbonitrile |

This table outlines the expected synthetic pathway and products.

Influence of Fluorine Substituents on Aromatic Reactivity

The two fluorine atoms at the C7 and C8 positions exert a significant electronic influence on the quinoline ring system, primarily through their strong inductive electron-withdrawing effect. This effect deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr).

In the context of SNAr reactions, the fluorine atoms act as good leaving groups, especially when the aromatic ring is activated by electron-withdrawing groups. The regioselectivity of nucleophilic attack is determined by the ability of the ring to stabilize the negative charge in the Meisenheimer complex intermediate.

For this compound, the situation is complex. The amino group is a strong electron-donating group by resonance, which would tend to deactivate the ring towards nucleophilic attack. However, the pyridine (B92270) nitrogen and the fluorine atoms are strongly electron-withdrawing.

In related difluoroaromatic systems, the regioselectivity of SNAr is often directed by the position of the most activating groups. The fluorine atom that is para to a strongly electron-withdrawing group is typically the most susceptible to substitution. In the case of this compound, the pyridine nitrogen acts as a strong activating group for nucleophilic attack on the benzene (B151609) ring portion of the quinoline. The fluorine at C7 is para to the C4a-C8a ring fusion, which is influenced by the pyridine nitrogen. The fluorine at C8 is ortho to this fusion. The amino group at C5 will donate electron density, potentially deactivating the ring towards SNAr, but its effect will be most pronounced at the ortho and para positions (C6 and C7).

Therefore, the regioselectivity of a potential SNAr reaction on this compound would be a balance of these activating and deactivating effects. It is conceivable that under forcing conditions, nucleophilic substitution of one of the fluorine atoms could occur, with the precise location depending on the nature of the nucleophile and the reaction conditions.

Table 5: Factors Influencing SNAr Regioselectivity

| Substituent | Position | Electronic Effect | Influence on SNAr |

| Amino | C5 | +M > -I (Electron Donating) | Deactivating |

| Fluorine | C7, C8 | -I > +M (Electron Withdrawing) | Activating & Leaving Group |

| Pyridine Nitrogen | N1 | -I, -M (Electron Withdrawing) | Activating |

Electron-Withdrawing Effects on Quinoline Ring System

The chemical reactivity and electronic properties of the quinoline ring system in this compound are significantly influenced by the presence of two fluorine atoms. Fluorine is the most electronegative element, and its incorporation into an aromatic system imparts strong inductive electron-withdrawing effects. nih.gov This effect, known as the -I effect, reduces the electron density of the entire quinoline core.

The two fluorine atoms at the C7 and C8 positions pull electron density from the benzene portion of the heterocycle. nih.gov This reduction in electron density is complemented by the inherent π-electron deficient nature of the pyridine ring within the quinoline structure. researchgate.net Quantum-chemical calculations on various difluoroquinolines have shown that while fluorine atoms act as strong σ-acceptors, they also exhibit a π-donating character. researchgate.net However, the inductive effect is generally dominant. This strong electron-withdrawing capability stabilizes the molecular orbitals of the compound. nih.gov

Transformations Involving the Quinoline Heterocycle

Electrophilic Functionalization

The functionalization of the this compound heterocycle through electrophilic substitution is a challenging endeavor due to the strong deactivating effects of the two fluorine atoms and the pyridinic nitrogen. Direct electrophilic fluorination of unsubstituted quinoline often results in a mixture of products, with substitution occurring at the 5-, 6-, and 8-positions. researchgate.net For this compound, these positions are already substituted, suggesting that further electrophilic attack on the carbocyclic ring would be difficult and require harsh conditions.

The electron-deficient nature of the quinoline ring makes it resistant to common electrophilic reactions. acs.org However, the amino group at the C5 position is an activating, ortho-para directing group. This presents a point of contrast, as its electron-donating nature could potentially direct electrophiles to the C6 position. The outcome of an electrophilic reaction would therefore depend on the balance between the activating effect of the amine and the strong deactivating effects of the fluorine atoms and the quinoline nitrogen. Specialized methods, such as the electrophilic amination of functionalized diorganozincs, represent modern approaches to forming C-N bonds on heterocyclic systems, which could potentially be adapted for such challenging substrates. nih.gov

Coordination Chemistry with Transition Metals

The this compound molecule possesses multiple sites for potential coordination with transition metal ions, primarily the nitrogen atom of the quinoline ring and the exocyclic amino group at the C5 position. These nitrogen atoms can act as Lewis bases, donating lone pairs of electrons to form coordinate bonds with metal centers. The aminoquinoline scaffold is a well-established ligand framework in coordination chemistry. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone are effective ligands in metal-catalyzed asymmetric reactions. mdpi.com

The coordination behavior is influenced by the electronic properties of the ligand. The electron-withdrawing fluorine atoms reduce the basicity of the quinoline nitrogen, which may weaken its coordination to a metal center compared to non-fluorinated analogs. Despite this, the chelate effect, where both the ring nitrogen and the amino nitrogen bind to the same metal center, could lead to the formation of stable five-membered metallacycles. The study of related fluorinated heterocyclic compounds, such as 5-fluoroorotic acid, demonstrates their ability to coordinate with various transition metals like Ni(II), Cu(II), and Zn(II) through nitrogen and oxygen donors. nih.gov The specific geometry and stability of complexes formed with this compound would depend on the metal ion, its oxidation state, and the reaction conditions.

| Ligand Feature | Potential Coordination Site | Expected Influence of Fluorine |

| Quinoline Nitrogen | Lewis basic site for metal binding | Reduced basicity due to inductive effect |

| 5-Amino Group | Lewis basic site for metal binding | Can participate in chelation with ring N |

| Bidentate N,N-donor | Formation of stable chelate rings | Steric and electronic properties fine-tuned by F atoms |

Investigation of Reaction Mechanisms

Radical Reaction Pathways

Fluoroquinolones, a class of compounds to which this compound belongs, are known to undergo degradation through radical-induced pathways. nih.govresearchgate.net These reactions are particularly relevant in advanced oxidation processes for environmental remediation. The primary reactive species in these pathways are often highly reactive free radicals, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). nih.govnih.gov

Studies on related fluoroquinolone pharmaceuticals have shown that hydroxyl radicals react rapidly with the quinolone core. researchgate.net The degradation can proceed via several pathways, including:

Hydroxylation: The addition of a hydroxyl radical to the aromatic ring. nih.gov

Defluorination: The substitution of a fluorine atom with a hydroxyl group. nih.govresearchgate.net This is often a more challenging reaction due to the high strength of the carbon-fluorine bond. mdpi.com

Side-chain removal: Cleavage of substituent groups from the quinolone core. nih.gov

The atoms on the quinolone ring with higher negative charge are more vulnerable to attack by electrophilic free radicals. nih.gov The presence of an electron-donating amino group can activate the aromatic ring towards radical attack. researchgate.net Therefore, radical reactions involving this compound would likely involve initial attack on the electron-rich portions of the molecule, leading to a cascade of further reactions and potential fragmentation of the quinoline core.

| Radical Species | Type of Reaction | Potential Outcome for this compound |

| Hydroxyl Radical (•OH) | Electrophilic Addition/Substitution | Hydroxylation of the quinoline ring, possible defluorination |

| Sulfate Radical (SO₄•⁻) | Electron Transfer/Addition | Oxidation and degradation of the quinoline structure |

Characterization of Intermediates and Transition States

Elucidating the precise mechanisms of reactions involving this compound requires the characterization of transient species like intermediates and transition states. In electrophilic fluorination, for example, the high energy of the corresponding Wheland intermediate for electron-deficient systems like quinoline makes the reaction difficult. acs.org Alternative mechanisms, such as a fluoride-coupled electron transfer, have been proposed, which would involve intermediates like a dihydroquinoline radical cation. acs.org

In the context of radical-induced degradation, the reaction pathways are often inferred by identifying the stable degradation products. Techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for analyzing the complex mixture of products formed during these reactions. nih.govresearchgate.net By identifying these products, it is possible to reconstruct the likely sequence of bond-breaking and bond-forming events and thus infer the structure of the transient intermediates. For example, the detection of a hydroxylated derivative of the parent compound would provide strong evidence for an intermediate formed by the addition of a hydroxyl radical. While direct spectroscopic observation of short-lived intermediates and transition states is experimentally demanding, computational chemistry provides a powerful tool to calculate their structures and energies, offering deep mechanistic insights.

| Reaction Type | Probable Intermediate | Method of Investigation |

| Electrophilic Substitution | Wheland Intermediate (High Energy) | Computational Modeling |

| Radical-induced Degradation | Radical Adducts (e.g., with •OH) | Product analysis via LC-MS, Computational Modeling |

| Concerted Nucleophilic Fluorination | Dihydroquinoline Radical Cation | Kinetic Isotope Effect Studies, Computational Modeling acs.org |

Advanced Spectroscopic Characterization and Structural Analysis

Comprehensive Spectroscopic Techniques for Structural Elucidation

The structural elucidation of a novel compound like 7,8-Difluoroquinolin-5-amine would typically involve a combination of spectroscopic methods to determine its connectivity, functional groups, and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their integration (ratio). The aromatic protons on the quinoline (B57606) ring system and the amine protons would exhibit characteristic chemical shifts.

¹³C NMR: Would reveal the number of distinct carbon environments in the molecule, including the quaternary carbons of the quinoline core. The chemical shifts would be indicative of the electronic environment of each carbon atom.

¹⁹F NMR: Given the two fluorine atoms at the 7 and 8 positions, ¹⁹F NMR would be crucial. It would show distinct signals for each fluorine atom, and the coupling constants between them, as well as with adjacent protons, would provide definitive evidence for their positions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretching and bending vibrations of the primary amine group, C-N stretching, C-F stretching, and the various C-C and C-H vibrations of the aromatic quinoline ring.

Raman Spectroscopy: Would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and other non-polar bonds.

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

These techniques provide insights into the electronic transitions within the molecule.

UV-Vis Spectroscopy: Would reveal the wavelengths of maximum absorption (λmax), which are related to the π-electron system of the difluoro-amino-quinoline chromophore.

Fluorescence Spectroscopy: Would determine if the compound is fluorescent and, if so, provide its excitation and emission spectra, quantum yield, and lifetime. The presence of the amino group and the fluorine atoms would be expected to influence the photophysical properties.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₆F₂N₂).

Tandem Mass Spectrometry (MS/MS): Would involve fragmentation of the parent ion to produce a characteristic pattern of daughter ions, which can help to confirm the structure of the molecule.

X-ray Crystallographic Analysis of Solid-State Structures

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive three-dimensional structural information.

Determination of Molecular Conformation and Bond Geometries

This technique would allow for the precise measurement of:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles between adjacent bonds.

Torsional Angles: The dihedral angles that define the conformation of the molecule.

Intermolecular Interactions: The presence of hydrogen bonding (involving the amine group) and other non-covalent interactions in the crystal lattice.

Characterization of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound suggests the presence of several key functionalities that would govern its intermolecular interactions. The primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom of the quinoline ring and the two fluorine atoms can act as hydrogen bond acceptors.

Hydrogen Bonding: It is anticipated that the most significant intermolecular interaction in the solid state of this compound would be hydrogen bonding. The amine group can form N-H···N hydrogen bonds with the quinoline nitrogen of an adjacent molecule. Additionally, N-H···F hydrogen bonds are also possible, given the electronegativity of the fluorine substituents. The formation of such hydrogen bonds plays a crucial role in the stabilization of the crystal lattice. In similar structures, these interactions are often a defining feature of the supramolecular assembly.

| Interaction Type | Donor | Acceptor | Predicted Role |

| Hydrogen Bonding | Amino group (N-H) | Quinoline Nitrogen (N), Fluorine (F) | Primary determinant of crystal packing |

| π-π Stacking | Quinoline Ring | Quinoline Ring | Contributes to crystal stability |

Supramolecular Assembly and Crystal Packing

The interplay of hydrogen bonding and π-π stacking is expected to result in a well-defined three-dimensional supramolecular architecture for this compound. Based on the study of other halogenated quinolines, a common motif involves the formation of hydrogen-bonded chains or sheets, which are further organized by π-π stacking interactions. nih.gov

Conformational Studies in Solution and Solid States

Solid State: In the solid state, the conformation of this compound is expected to be largely planar due to the rigid quinoline core. The primary amine group will adopt a conformation that optimizes its participation in the hydrogen bonding network. Torsion angles involving the C-N bond of the amine group would be constrained by the crystal packing forces.

Solution State: In solution, the molecule will have more conformational freedom. The quinoline ring system will remain planar. The primary amine group may exhibit some rotational freedom around the C-N bond. The preferred conformation in solution will be influenced by the solvent polarity. In polar aprotic solvents, intramolecular interactions might play a more significant role, while in protic solvents, intermolecular hydrogen bonding with the solvent molecules will be predominant. The specific conformational preferences would influence the molecule's spectroscopic properties, such as its NMR spectrum.

| State | Conformation of Quinoline Ring | Conformation of Amino Group | Influencing Factors |

| Solid State | Planar | Fixed to optimize hydrogen bonding | Crystal packing forces, intermolecular interactions |

| Solution State | Planar | Rotation around C-N bond | Solvent polarity, intramolecular vs. intermolecular H-bonding |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic landscape and energetic profile of 7,8-Difluoroquinolin-5-amine. These methods model the molecule at the subatomic level, providing a detailed picture of electron distribution and molecular stability.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecules like this compound. DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular geometries and electronic properties. Ab initio methods, while more computationally demanding, can offer higher accuracy by solving the Schrödinger equation with fewer approximations.

These calculations typically begin with geometry optimization, where the most stable arrangement of atoms in the molecule is determined by finding the minimum energy conformation. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible electronic energy. The resulting data provides a precise three-dimensional model of the molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of this compound. The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Computational studies can map the electron density of the HOMO and LUMO across the molecular structure. For this compound, the HOMO is likely to be localized on the electron-rich amino group and the quinoline (B57606) ring, while the LUMO may be distributed over the electron-deficient fluoro-substituted parts of the aromatic system.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a study.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 4.62 |

Note: The data in this table is illustrative and not based on actual reported values for this compound.

Prediction of Spectroscopic Data and Vibrational Frequencies

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be invaluable for its experimental characterization. By calculating the vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching of C-F, N-H, and C=C bonds, or the bending of various functional groups.

These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the calculated and experimental spectra can also provide insights into intermolecular interactions in the solid state or in solution.

Computational Elucidation of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be employed to explore the dynamic processes of chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to understand how reactants are converted into products.

Transition State Optimization and Activation Energy Barriers

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is the highest energy point along the reaction pathway that connects reactants and products. Computational methods can be used to optimize the geometry of the transition state and calculate its energy.

The energy difference between the reactants and the transition state is the activation energy barrier. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, calculating the activation energies for different possible pathways can reveal the most likely reaction mechanism.

The following is an example of a data table that could be generated from such a study.

| Reaction Pathway | Activation Energy (kcal/mol) |

| Electrophilic attack at C4 | 15.2 |

| Electrophilic attack at C6 | 18.9 |

Note: The data in this table is illustrative and not based on actual reported values for this compound.

Reaction Coordinate Analysis

Reaction coordinate analysis, often visualized as a potential energy profile, provides a graphical representation of the energy changes that occur as a reaction progresses. By plotting the energy of the system against the reaction coordinate (a geometric parameter that changes during the reaction), key points such as reactants, intermediates, transition states, and products can be identified.

For this compound, this analysis can provide a detailed step-by-step understanding of a reaction, including the formation and breaking of bonds. This level of detail is often difficult to obtain through experimental means alone and is crucial for the rational design of synthetic routes and the prediction of reaction outcomes.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. For a molecule like this compound, MD simulations can provide critical information about its dynamic behavior, which is essential for understanding its interactions with biological targets.

The conformational flexibility of a molecule can significantly influence its biological activity. By simulating the molecule's movement in a relevant environment, such as in aqueous solution or near a biological membrane, researchers can identify the most stable and frequently occurring conformations. Key parameters analyzed during MD simulations include root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which measure the stability of the molecule's structure and the flexibility of its individual atoms, respectively. nih.gov For this compound, understanding the flexibility of the quinoline ring and the orientation of the amino and difluoro substituents is crucial for predicting its binding modes to target proteins.

While direct MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique are widely applied to similar heterocyclic compounds. Such simulations would involve placing the molecule in a simulated environment and calculating the forces between atoms to predict their motion over a set period, typically nanoseconds to microseconds. The resulting trajectories would reveal the accessible conformations and the energy barriers between them, providing a dynamic picture of the molecule's behavior.

Table 1: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed molecular structures. | Indicates the stability of the quinoline core and the overall structure during the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Highlights the flexibility of the amino group and fluorine atoms, which can be important for receptor binding. |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds. | Reveals the rotational freedom of the amino group and its potential orientations relative to the quinoline ring. |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to a solvent. | Provides insights into the molecule's solubility and the exposure of its functional groups for interaction. |

Structure-Activity Relationship (SAR) Modeling and Molecular Docking

Structure-Activity Relationship (SAR) modeling and molecular docking are computational techniques central to modern drug discovery. nih.gov These methods are used to understand how the chemical structure of a compound relates to its biological activity and to predict how it might interact with a biological target at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For quinoline derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects. nih.gov

Molecular docking is a computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug design, docking is used to predict how a small molecule ligand, such as this compound, will bind to the active site of a target protein.

The process involves placing the ligand in various orientations and conformations within the protein's binding site and calculating a "docking score" that estimates the binding affinity. This score is based on the intermolecular interactions between the ligand and the protein, including:

Hydrogen bonds: The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring and the fluorine atoms can act as hydrogen bond acceptors.

Hydrophobic interactions: The aromatic quinoline ring can form hydrophobic interactions with nonpolar amino acid residues in the binding site. nih.gov

Electrostatic interactions: The polar nature of the C-F and N-H bonds can lead to favorable electrostatic interactions with the protein.

By analyzing these interactions, researchers can predict the most likely binding mode of the compound and identify the key amino acid residues involved in the interaction.

The insights gained from SAR and molecular docking studies can be used to design new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. For instance, if docking studies reveal that a particular region of the molecule is not making optimal contact with the target, medicinal chemists can propose modifications to improve the interaction.

For example, a study on 5-substituted 6,8-difluoroquinolones found that an amino group at the C-5 position was optimal for antibacterial activity. nih.gov This type of SAR data is invaluable for guiding the design of new compounds. By systematically modifying the substituents on the quinoline ring and evaluating their effect on activity, it is possible to build a predictive model that can guide the synthesis of more effective molecules.

Table 2: Potential Modifications for Functionally Optimized Analogs

| Position of Modification | Type of Modification | Rationale |

| 5-amino group | Acylation, Alkylation | To explore the impact on hydrogen bonding and steric interactions. |

| Quinoline ring | Introduction of other substituents | To modulate electronic properties and solubility. |

| Fluorine atoms | Replacement with other halogens or small groups | To fine-tune lipophilicity and metabolic stability. |

Topological Analysis of Electron Density (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of the electron density of a molecule to characterize its chemical bonding. This method, developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.

In a QTAIM analysis, the electron density, which can be obtained from quantum chemical calculations, is analyzed to locate critical points where the gradient of the electron density is zero. These critical points are classified based on their curvature, and they provide information about the nature of the chemical interactions within the molecule.

For this compound, a QTAIM analysis could provide detailed insights into:

The nature of the C-F bonds: By analyzing the electron density at the bond critical point between the carbon and fluorine atoms, it is possible to determine the degree of ionic versus covalent character of these bonds.

The strength of intramolecular hydrogen bonds: QTAIM can identify and characterize weak non-covalent interactions, such as potential hydrogen bonds between the 5-amino group and the 8-fluoro substituent.

The aromaticity of the quinoline ring: The distribution of electron density within the ring system can be analyzed to quantify its aromatic character.

Table 3: QTAIM Parameters and Their Interpretation

| QTAIM Parameter | Description | Significance for this compound |

| Electron Density at Bond Critical Point (ρ(r)) | The value of the electron density at the point of minimum density between two bonded atoms. | Correlates with the strength of the chemical bond. |

| Laplacian of Electron Density (∇²ρ(r)) | The second derivative of the electron density. | Distinguishes between shared (covalent) and closed-shell (ionic, van der Waals) interactions. |

| Ellipticity (ε) | A measure of the anisotropy of the electron density at the bond critical point. | Indicates the π-character of a bond and can be used to assess aromaticity. |

Chemical Transformations and Synthesis of Advanced Derivatives

Functionalization of the Amino Group for Diverse Scaffolds

The primary amino group at the C5 position of 7,8-Difluoroquinolin-5-amine serves as a key handle for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. Standard amine chemistry, such as acylation, alkylation, and sulfonylation, can be readily employed to introduce a wide range of functional groups. For instance, reaction with various acyl chlorides or sulfonyl chlorides can furnish the corresponding amides and sulfonamides, respectively. These reactions are typically carried out in the presence of a base to neutralize the acid generated.

More advanced applications involve the use of the amino group in coupling reactions to form more complex structures. For example, the amino group can participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides. This allows for the direct linkage of the difluoroquinoline core to other aromatic systems, significantly expanding the accessible chemical space.

Furthermore, the amino group can be transformed into other functional groups. Diazotization of the amine followed by Sandmeyer-type reactions can introduce a variety of substituents, including halogens, cyano, and hydroxyl groups, at the C5 position. This versatility allows for the strategic diversification of the quinoline (B57606) scaffold, providing access to a broad spectrum of derivatives with potentially unique properties.

Ring Modifications and Annulations to the Quinoline Core

Beyond the functionalization of the amino group, the quinoline core of this compound can undergo various ring modification and annulation reactions to generate more complex, polycyclic systems. These transformations often leverage the inherent reactivity of the quinoline ring system, which can be influenced by the electronic effects of the fluorine and amino substituents.

One common approach involves electrophilic aromatic substitution reactions. While the fluorine atoms are deactivating, the amino group is a powerful activating group, directing electrophiles to the ortho and para positions. However, the positions available for substitution on the benzene (B151609) ring of the quinoline are already occupied. Therefore, reactions on the pyridine (B92270) ring are more likely, although they can be challenging due to the electron-deficient nature of this ring.

Annulation reactions, where a new ring is fused onto the existing quinoline framework, represent a powerful strategy for building molecular complexity. This can be achieved through various cyclization strategies. For instance, if the amino group is first acylated with a reagent containing a suitable functional group, an intramolecular cyclization can be induced to form a new heterocyclic ring fused to the quinoline core. The specific conditions for these reactions, such as the choice of catalyst and solvent, are crucial for achieving the desired regioselectivity and yield.

Synthesis of Polyfluorinated Quinoline Derivatives

The presence of two fluorine atoms in this compound makes it an excellent starting material for the synthesis of more highly fluorinated quinoline derivatives. The strategic introduction of additional fluorine atoms or fluorinated moieties can further enhance the metabolic stability, lipophilicity, and binding affinity of the resulting molecules.

One method for introducing additional fluorine atoms is through electrophilic fluorination. Reagents such as Selectfluor® can be used to install fluorine at activated positions on the quinoline ring. The directing effect of the amino group would need to be carefully considered to control the regioselectivity of such reactions.

Alternatively, the synthesis of polyfluorinated derivatives can be achieved by utilizing this compound as a building block in multi-step synthetic sequences. For example, the amino group can be used to introduce a side chain that already contains fluorine atoms or a group that can be subsequently fluorinated. This approach allows for the precise placement of fluorine atoms within the final molecule.

Preparation of Biologically Relevant Quinoline Analogs

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. The unique substitution pattern of this compound makes it a particularly attractive starting point for the synthesis of novel, biologically active quinoline analogs. The fluorine atoms can improve metabolic stability and binding affinity, while the amino group provides a convenient point for the attachment of various pharmacophoric groups.

A common strategy involves the derivatization of the amino group to introduce side chains that are known to interact with specific biological targets. For example, the amino group can be acylated with carboxylic acids or reacted with isocyanates to form amides and ureas, respectively. These functional groups can participate in hydrogen bonding interactions with protein targets.

Furthermore, this compound can be used as a key intermediate in the synthesis of more complex drug-like molecules. For instance, it can be incorporated into larger molecular frameworks through multi-component reactions or by serving as a key fragment in a convergent synthetic strategy. The resulting analogs can then be screened for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Development of Quinoline-Based Building Blocks for Complex Syntheses

The versatility of this compound extends to its use in the development of more elaborate quinoline-based building blocks for complex organic syntheses. By strategically modifying the amino group or other positions on the quinoline ring, a library of functionalized intermediates can be prepared. These building blocks can then be employed in the synthesis of natural products, complex materials, and other challenging targets.

For example, the amino group can be protected, and then other positions on the quinoline ring can be functionalized through reactions such as lithiation followed by quenching with an electrophile. Subsequent deprotection of the amino group would then provide a bifunctional building block with orthogonal reactivity.

Moreover, the amino group can be converted into other functionalities, such as a boronic acid or a halide, through standard organic transformations. These new building blocks can then participate in a wide range of cross-coupling reactions, further expanding their synthetic utility. The development of such advanced building blocks from this compound provides chemists with powerful tools for the efficient construction of complex molecular architectures.

Exploration of Applications Excluding Clinical Human Data

Role in Structure-Activity Relationship (SAR) Studies for Biological Applications

The 7,8-Difluoroquinolin-5-amine scaffold is a key component in the exploration of structure-activity relationships (SAR), a critical process in drug discovery that links the chemical structure of a compound to its biological activity. The strategic placement of fluorine atoms and the amino group on the quinoline (B57606) core significantly influences the molecule's interaction with biological targets.

The quinoline ring system is a foundational structure for designing inhibitors of various enzymes and modulators of cellular receptors. In the context of this compound, the difluoro substitution can enhance binding affinity and metabolic stability, while the 5-amino group provides a crucial interaction point. For instance, in the development of Toll-like receptor 7 (TLR7) agonists, which are potent immunostimulatory agents, the presence and position of an amino group on the quinoline core are critical for activity. SAR studies on related imidazoquinoline analogues have shown that the 4-amino group (analogous in position to the 5-amino group in this context) must be retained for the compound to engage the receptor effectively researchgate.net. Modifications at this site lead to a complete loss of biological activity researchgate.net.

Furthermore, in the design of inhibitors for enzymes like dihydrofolate reductase (DHFR), a target for antibacterial and anticancer agents, the core scaffold is systematically modified to optimize potency and selectivity. Structure-based design of related 2,4-diaminoquinazolines has led to the discovery of compounds with excellent sub-100 picomolar potency against bacterial DHFR mdpi.com. The principles learned from these studies, where specific substitutions dictate target engagement, are directly applicable to derivatives of this compound.

The most prominent application of the this compound core is in the design of fluoroquinolone antibiotics. SAR studies have unequivocally demonstrated the importance of the C-5 amino group for enhancing antibacterial potency. In a series of 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids, the 5-amino substituted derivatives exhibited the most potent antibacterial activity compared to compounds with halo, hydroxy, or mercapto groups at the same position nih.gov.

| Substituent at C-5 | Relative Antibacterial Potency | Key Finding |

| Amino (-NH2) | Optimal | Confers the best overall antibacterial property in the 6,8-difluoroquinolone series. nih.gov |

| Halo (-F, -Cl) | Reduced | Less effective than the amino group for antibacterial action. nih.gov |

| Hydroxy (-OH) | Reduced | Lower potency compared to the 5-amino derivatives. nih.gov |

| Mercapto (-SH) | Reduced | Showed diminished antibacterial screening results. nih.gov |

Utility as Advanced Synthetic Intermediates

Beyond its direct biological applications, this compound and its precursors serve as valuable advanced synthetic intermediates. These molecules are building blocks for constructing more complex chemical entities. The synthesis of potent fluoroquinolone antibiotics, for instance, relies on the availability of such highly functionalized quinoline cores nih.govresearchgate.net.

The reactivity of the amino group and the aromatic ring allows for a variety of chemical transformations. For example, the amino group can be acylated or used as a directing group for further substitutions on the quinoline ring. Efficient photocatalytic methods have been developed for the regioselective difluoroalkylation of related 8-aminoquinolines at the C-5 position, demonstrating the utility of the aminoquinoline scaffold in complex synthetic transformations under mild conditions. This process allows for the creation of a variety of 5-difluoromethylated quinoline derivatives, showcasing the scaffold's versatility for generating novel compounds.

Applications in Sensing and Fluorescent Probe Development

The aminoquinoline framework is a well-established fluorophore used in the development of chemical sensors and fluorescent probes. While research may not be extensive on the 7,8-difluoro variant specifically, the broader class of 8-aminoquinoline derivatives has been widely explored for detecting metal ions, particularly zinc (Zn²⁺) nih.govresearchgate.net.

These fluorescent sensors operate on the principle of chelation-enhanced fluorescence. The aminoquinoline moiety acts as a chelating ligand that binds to a target metal ion. This binding event alters the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength nih.gov. The introduction of carboxamide groups to the 8-aminoquinoline molecule is a common strategy to improve water solubility and cell membrane permeability for biological applications nih.govresearchgate.net. Derivatives of 8-amidoquinoline are considered to have vast potential as functional receptors for zinc ions due to their high reactivity, good selectivity, and biocompatibility researchgate.net. The electronic modifications introduced by the fluorine atoms in this compound could potentially fine-tune the photophysical properties of such probes, offering a pathway to develop new sensors with tailored sensitivities and selectivities.

Contribution to Materials Science (e.g., Luminescent Materials)

The rigid, planar structure and inherent fluorescence of the quinoline core make it a promising candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Quinoline derivatives are widely used as electroluminescent materials in OLEDs due to their stability and luminescence properties researchgate.netresearchgate.net.

For example, blue-emitting materials based on fluorene-bridged quinazoline derivatives have been successfully used in multilayered OLEDs, demonstrating efficient blue emission nih.gov. Similarly, bis(8-hydroxyquinoline) zinc derivatives have been incorporated as the active layer in OLEDs, producing strong yellow electroluminescence mdpi.com. The fluorine substitutions in this compound could be advantageous in this context. Fluorination is a known strategy in materials science to modulate the electronic properties, such as the HOMO/LUMO energy levels, of organic semiconductors. This can improve charge injection and transport, potentially leading to more efficient and stable OLED devices. The amino group also provides a site for further chemical modification, allowing the core to be incorporated into larger polymer structures or functionalized to optimize its performance in an electronic device.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on green chemistry is steering the development of more environmentally benign and efficient synthetic routes for complex molecules like 7,8-Difluoroquinolin-5-amine. Future research will prioritize the reduction of hazardous waste, energy consumption, and the use of toxic reagents.

Key strategies in this domain include:

Continuous Flow Chemistry: This approach offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reaction control. researchgate.netacs.orgresearchgate.net The application of flow chemistry to quinoline (B57606) synthesis has already demonstrated the potential for higher yields and throughputs. ucd.ievapourtec.com For this compound, developing a continuous flow process could lead to a more scalable and economical production method, crucial for its potential pharmaceutical applications. researchgate.net

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. mdpi.comresearchgate.netmdpi.com Photo-induced cyclization and oxidation reactions are being explored for the synthesis of quinoline derivatives. mdpi.com Future work could focus on designing a photochemical route to this compound, potentially reducing the need for harsh reagents and high temperatures often associated with classical quinoline syntheses like the Skraup or Doebner-von Miller reactions. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity (regio-, stereo-, and enantioselectivity) under mild, aqueous conditions. nih.govnih.govillinois.edu While the direct enzymatic synthesis of a highly functionalized molecule like this compound is a long-term goal, biocatalysis can be employed to create key chiral intermediates or to perform specific late-stage functionalizations. nih.govillinois.edu The use of enzymes such as transaminases, ketoreductases, and hydrolases is already established in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs). nih.govnih.gov

| Methodology | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Continuous Flow Chemistry | Improved safety, scalability, and process control. | Efficient, large-scale, and cost-effective production. | researchgate.netacs.orgresearchgate.netucd.ievapourtec.com |

| Photochemical Synthesis | Mild reaction conditions, novel reactivity, reduced use of harsh reagents. | Greener synthesis pathway with unique functionalization opportunities. | mdpi.comresearchgate.netmdpi.comnih.gov |

| Biocatalysis | High selectivity, environmentally friendly conditions, access to chiral molecules. | Synthesis of chiral precursors and late-stage modifications. | nih.govnih.govillinois.eduillinois.edu |

Integration of Artificial Intelligence and Machine Learning in Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-test-learn cycle. researchgate.netnih.govnih.gov For this compound, these computational tools can be leveraged to design novel derivatives with optimized properties.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov By developing QSAR models for fluoroquinolone derivatives, researchers can predict the activity of new, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis. researchgate.netnih.gov This approach saves significant time and resources in the discovery phase. researchgate.netnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. researchgate.net By training these models on large datasets of known active compounds, it is possible to generate novel quinoline structures based on the 7,8-difluoro-5-amino scaffold that are predicted to have high potency and selectivity for a specific biological target.

Reaction Optimization and Prediction: Machine learning algorithms can be used to optimize reaction conditions and predict the outcomes of synthetic pathways. mdpi.com This can accelerate the development of efficient and robust synthetic routes to this compound and its derivatives, minimizing the need for extensive experimental screening. researchgate.net

| AI/ML Application | Function | Impact on this compound Research | References |

|---|---|---|---|

| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritizes synthesis of derivatives with high predicted efficacy. | researchgate.netnih.govnih.gov |

| Generative Models | Designs novel molecular structures with desired properties. | Creates new drug candidates based on the core scaffold. | researchgate.net |

| Reaction Prediction | Optimizes synthetic routes and predicts reaction outcomes. | Accelerates the development of efficient synthesis methods. | mdpi.comresearchgate.net |

Exploration of Novel Reactivity Patterns

Expanding the synthetic toolbox for modifying the this compound core is essential for creating diverse libraries of compounds for screening. Future research will likely focus on uncovering and harnessing new reactivity patterns.

C-H Bond Activation/Functionalization: Direct C-H activation is a highly atom-economical strategy for modifying core scaffolds. mdpi.com Developing methods for the selective C-H functionalization of the quinoline ring would allow for the direct introduction of various substituents without the need for pre-functionalized starting materials, streamlining the synthesis of new derivatives.

Photoredox Catalysis: As mentioned, photoredox catalysis opens up unique reaction pathways. researchgate.net For instance, it can be used to generate radical species under mild conditions, which can then participate in reactions such as Minisci-type additions to the quinoline core, enabling the introduction of alkyl and acyl groups. nih.govyoutube.com This could be a powerful method for late-stage functionalization of this compound derivatives.

Dearomative Cycloadditions: Photocatalytic dearomative cycloadditions can create complex, three-dimensional structures from flat aromatic precursors. researchgate.net Applying such strategies to this compound could yield sp³-rich scaffolds, which are of significant interest in drug discovery for their potential to access novel biological targets.

Advanced Characterization Techniques for Dynamic Processes

Understanding reaction mechanisms and the behavior of molecules in real-time is crucial for process optimization and for gaining fundamental insights into their properties. Advanced spectroscopic and microscopic techniques are becoming indispensable tools for this purpose.

In Situ and Operando Spectroscopy: Techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy allow researchers to monitor the concentrations of reactants, intermediates, and products in a reaction mixture as it happens. rsc.orgrsc.orgresearchgate.net This provides invaluable mechanistic information that can be used to optimize reaction conditions and identify catalyst deactivation pathways. rsc.org Applying operando spectroscopy, where catalytic performance is measured simultaneously with spectroscopic analysis, to the synthesis of this compound could lead to significant process improvements. nih.govethz.ch

Time-Dependent Density Functional Theory (TD-DFT): This computational method is used to predict and understand the electronic and optical properties of molecules. nih.govnih.gov TD-DFT calculations can help to interpret experimental spectra (e.g., UV-vis) and provide insights into the excited-state behavior of this compound derivatives, which is crucial for applications in materials science and photochemistry. nih.govankara.edu.tr

Femtosecond Spectroscopy: This ultrafast spectroscopic technique can probe the dynamics of chemical reactions on the timescale of molecular vibrations. While highly specialized, it could be used to study the fundamental photophysical processes of excited this compound derivatives, providing a deep understanding of their behavior after light absorption.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7,8-Difluoroquinolin-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. For example, fluorinated quinoline derivatives can be prepared by reacting 4,7-dichloroquinoline with fluorinated amines under reflux in ethanol or THF, using catalysts like Pd(dba)₂ or BINAP to enhance regioselectivity . Reaction temperature (60–100°C) and solvent polarity significantly affect yield; ethanol at 60°C optimizes amine substitution while minimizing byproducts. Purity (>95%) is confirmed via HPLC and NMR .

Q. How can researchers characterize the electronic effects of fluorine substituents on the quinoline ring?

- Methodological Answer : Use spectroscopic and computational tools:

- ¹⁹F NMR : Fluorine’s electron-withdrawing effect shifts signals downfield (e.g., δ −110 to −120 ppm for aromatic F) .

- DFT Calculations : Analyze charge distribution and HOMO-LUMO gaps to predict reactivity (e.g., fluorine at C7/C8 increases electrophilicity at C5-amine) .

- UV-Vis Spectroscopy : Compare λmax shifts in fluorinated vs. non-fluorinated analogs to assess conjugation changes .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Acidic/alkaline conditions : Monitor decomposition via LC-MS at 25–80°C (e.g., pH < 3 causes defluorination; pH > 10 leads to ring oxidation) .

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (typically >200°C for fluorinated quinolines) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for fluorinated quinolines?

- Methodological Answer : Apply multi-technique validation:

- Dynamic effects in NMR : Use variable-temperature ¹H/¹⁹F NMR to detect conformational exchange broadening .

- X-ray refinement : Compare crystallographic bond angles/fluorine positions with DFT-optimized geometries .